molecular formula C13H14N2O2 B1420080 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone CAS No. 1082350-64-8

1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone

Cat. No.: B1420080
CAS No.: 1082350-64-8
M. Wt: 230.26 g/mol
InChI Key: NJCMBVVLWSFYAR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring and an isocyanate group attached to a 3,4-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with 2-pyrrolidinone under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alcohols, amines, and water can react with the isocyanate group under mild conditions.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as carboxylic acids or ketones.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Ureas, carbamates, or other substituted isocyanates.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of polymers and coatings due to its reactivity with various substrates.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone exerts its effects involves the interaction of its isocyanate group with nucleophiles. The isocyanate group can react with amines to form ureas, which are important in various biological and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is unique due to its specific structural features. Similar compounds include:

  • 1-(2,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone: Similar structure but with different positions of the methyl groups.

  • 1-(3,4-Dimethylphenyl)-2-pyrrolidinone: Lacks the isocyanate group, resulting in different reactivity.

  • 4-Isocyanato-2-pyrrolidinone: Does not have the dimethylphenyl group, leading to different chemical properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-isocyanatopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-12(5-10(9)2)15-7-11(14-8-16)6-13(15)17/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCMBVVLWSFYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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